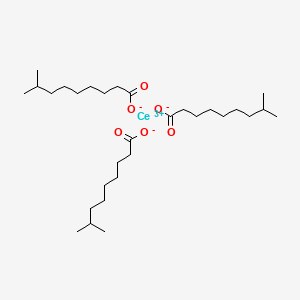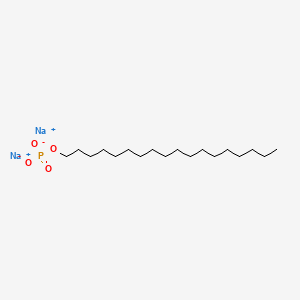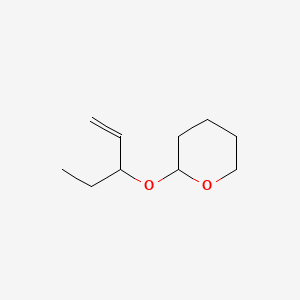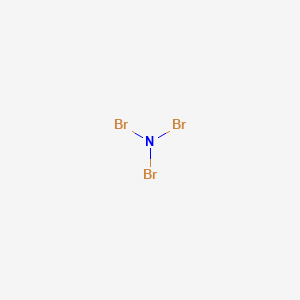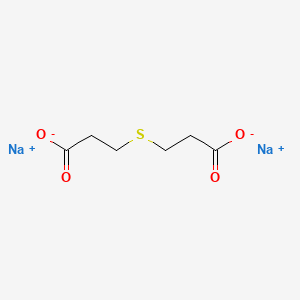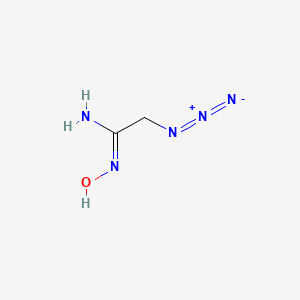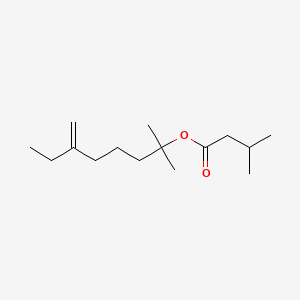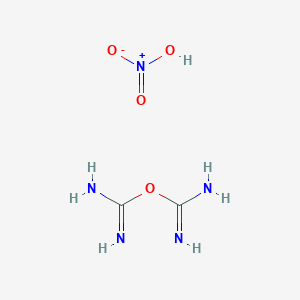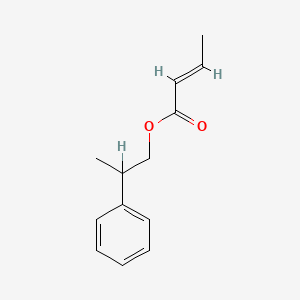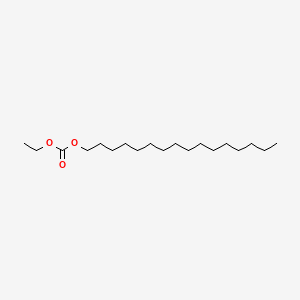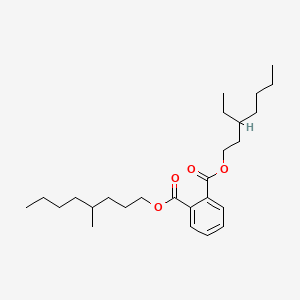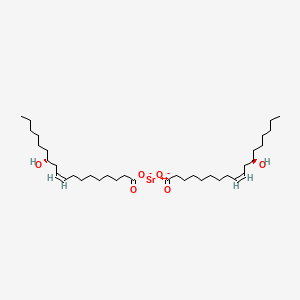
Strontium diricinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium diricinoleate is a chemical compound formed by the combination of strontium ions and ricinoleic acid Ricinoleic acid is a monounsaturated omega-9 fatty acid derived from castor oil
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium diricinoleate can be synthesized through a reaction between strontium hydroxide and ricinoleic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows:
Sr(OH)2+2C18H34O3→Sr(C18H33O3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where strontium hydroxide and ricinoleic acid are mixed under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Strontium diricinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium carbonate and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form strontium metal and ricinoleic acid derivatives.
Substitution: The strontium ion in this compound can be substituted with other metal ions, leading to the formation of different metal ricinoleates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate substitution reactions.
Major Products:
Oxidation: Strontium carbonate and various organic oxidation products.
Reduction: Strontium metal and ricinoleic acid derivatives.
Substitution: Different metal ricinoleates depending on the substituting metal ion.
Scientific Research Applications
Strontium diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in certain chemical reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of strontium diricinoleate involves the interaction of strontium ions with biological molecules. Strontium ions can replace calcium ions in bone tissue, leading to increased bone density and strength. The ricinoleic acid component may also contribute to anti-inflammatory and antimicrobial effects, enhancing the overall therapeutic potential of the compound.
Comparison with Similar Compounds
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action involving the replacement of calcium ions in bone tissue.
Strontium citrate: Another strontium compound used for bone health, with similar applications but different chemical properties.
Strontium chloride: Commonly used in pyrotechnics and as a precursor for other strontium compounds.
Uniqueness: Strontium diricinoleate is unique due to the presence of ricinoleic acid, which imparts additional biological activities such as anti-inflammatory and antimicrobial effects. This makes it a promising candidate for various medical and industrial applications.
Properties
CAS No. |
74563-70-5 |
|---|---|
Molecular Formula |
C36H66O6Sr |
Molecular Weight |
682.5 g/mol |
IUPAC Name |
strontium;(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Sr/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
InChI Key |
QVFDRFNFMDYLGL-GNNYBVKZSA-L |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
